Flavanone 7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucoside]
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Overview
Description
Flavanone 7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucoside] is a flavanone glycoside that is 7-hydroxyflavanone attached to a 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl residue at position 7 via a glycosidic linkage. It is a flavanone glycoside and a disaccharide derivative. It derives from a 7-hydroxyflavanone.
Scientific Research Applications
Anti-Influenza Activity
Flavanone glycosides, including hesperetin 7-O-(2", 6"-di-O-alpha-rhamnopyranosyl)-beta-glucopyranoside, isolated from Citrus junos, have been found to exhibit inhibitory effects on the influenza A virus (Kim et al., 2001).
Aldose Reductase Inhibition
New flavanone glycosides, including eriodictyol 7-O-beta-D-glucopyranosiduronic acids, from Chrysanthemum indicum have shown inhibitory activity against rat lens aldose reductase, an enzyme implicated in diabetic complications (Matsuda et al., 2002).
HIV-1 Inhibitory Effects
Flavanone glucosides from Thevetia peruviana leaves demonstrated inhibitory effects against HIV-1 reverse transcriptase and HIV-1 integrase, suggesting potential in HIV treatment (Tewtrakul et al., 2002).
Antimicrobial Activity
Bioactive flavanoids from Glycosmis arborea, including flavanone glycosides, have shown significant antimicrobial activity, highlighting their potential in treating infectious diseases (Khan et al., 2013).
α-Glucosidase Inhibition
Flavanone glycosides from Litchi chinensis Sonn. seeds, including pinocembrin-7-O-[(2",6"-di-O-α-L-rhamnopyranosyl)-β-D-glucopyranoside], have demonstrated inhibitory effects on α-glucosidase, an enzyme relevant in diabetes management (Ren et al., 2013).
Antioxidant Activity
Flavanone glucosides from various plants, including Jasminum lanceolarium and Viscum coloratum, have shown significant antioxidant activities, which are beneficial in combating oxidative stress-related diseases (Sun et al., 2007; Yao et al., 2006)(Yao et al., 2006).
Osteoclast Formation Inhibition
Flavanone glycosides from Viscum coloratum have been found to inhibit osteoclast formation, indicating potential in the development of anti-osteoporosis drugs (Han et al., 2011).
properties
Product Name |
Flavanone 7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucoside] |
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Molecular Formula |
C27H32O12 |
Molecular Weight |
548.5 g/mol |
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C27H32O12/c1-12-20(30)22(32)24(34)26(35-12)39-25-23(33)21(31)19(11-28)38-27(25)36-14-7-8-15-16(29)10-17(37-18(15)9-14)13-5-3-2-4-6-13/h2-9,12,17,19-28,30-34H,10-11H2,1H3/t12-,17?,19+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 |
InChI Key |
NGCDNNXVUMHGTD-UJZKHPIGSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC4=C(C=C3)C(=O)CC(O4)C5=CC=CC=C5)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C3)C(=O)CC(O4)C5=CC=CC=C5)CO)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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